4-(Pyrimidin-4-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrimidin-4-yl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-4-yl)thiomorpholine typically involves the reaction of pyrimidine derivatives with thiomorpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiomorpholine ring is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-4-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thiomorpholine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated pyrimidine derivatives can be used as starting materials, with reactions carried out in polar solvents like DMF or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine-thiomorpholine derivatives.
Scientific Research Applications
4-(Pyrimidin-4-yl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, affecting processes like cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrimidin-4-yl)morpholine: Similar structure but with an oxygen atom instead of sulfur.
4-(Pyrimidin-4-yl)piperidine: Contains a piperidine ring instead of thiomorpholine.
4-(Pyrimidin-4-yl)thiazole: Features a thiazole ring fused with pyrimidine.
Uniqueness
4-(Pyrimidin-4-yl)thiomorpholine is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical reactivity and biological activity compared to its oxygen or nitrogen analogs. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying sulfur-containing heterocycles.
Properties
IUPAC Name |
4-pyrimidin-4-ylthiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-2-9-7-10-8(1)11-3-5-12-6-4-11/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUUMXNGPNJJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.